molecular formula C18H14N4O2 B7743359 methyl 4-[[(E)-2-(1H-benzimidazol-2-yl)-2-cyanoethenyl]amino]benzoate

methyl 4-[[(E)-2-(1H-benzimidazol-2-yl)-2-cyanoethenyl]amino]benzoate

Cat. No.: B7743359
M. Wt: 318.3 g/mol
InChI Key: VATKLUUGJVYEEY-ACCUITESSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

Methyl 4-[[(E)-2-(1H-benzimidazol-2-yl)-2-cyanoethenyl]amino]benzoate is a complex organic compound that features a benzimidazole moiety. Benzimidazole derivatives are known for their diverse pharmacological activities, including antimicrobial, anticancer, antiviral, antiparasitic, antihypertensive, and anti-inflammatory properties

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of methyl 4-[[(E)-2-(1H-benzimidazol-2-yl)-2-cyanoethenyl]amino]benzoate typically involves the following steps:

Industrial Production Methods

Industrial production methods for this compound would likely involve similar steps but on a larger scale, with optimizations for yield and purity. Techniques such as continuous flow synthesis and the use of automated reactors could be employed to enhance efficiency and scalability.

Chemical Reactions Analysis

Types of Reactions

Methyl 4-[[(E)-2-(1H-benzimidazol-2-yl)-2-cyanoethenyl]amino]benzoate undergoes various types of chemical reactions, including:

Common Reagents and Conditions

    Oxidation: Hydrogen peroxide in acetic acid.

    Reduction: Sodium borohydride in methanol.

    Substitution: Sodium methoxide in methanol.

Major Products

    Oxidation: Oxidized benzimidazole derivatives.

    Reduction: Reduced benzimidazole derivatives.

    Substitution: Substituted benzimidazole derivatives.

Scientific Research Applications

Mechanism of Action

The mechanism of action of methyl 4-[[(E)-2-(1H-benzimidazol-2-yl)-2-cyanoethenyl]amino]benzoate involves its interaction with specific molecular targets and pathways:

Properties

IUPAC Name

methyl 4-[[(E)-2-(1H-benzimidazol-2-yl)-2-cyanoethenyl]amino]benzoate
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C18H14N4O2/c1-24-18(23)12-6-8-14(9-7-12)20-11-13(10-19)17-21-15-4-2-3-5-16(15)22-17/h2-9,11,20H,1H3,(H,21,22)/b13-11+
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

VATKLUUGJVYEEY-ACCUITESSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

COC(=O)C1=CC=C(C=C1)NC=C(C#N)C2=NC3=CC=CC=C3N2
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

COC(=O)C1=CC=C(C=C1)N/C=C(\C#N)/C2=NC3=CC=CC=C3N2
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C18H14N4O2
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

318.3 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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